2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid
Overview
Description
2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid is an organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the fluorenyl group provides a chromophore that can be detected by UV spectroscopy, making it useful in analytical applications.
Mechanism of Action
Target of Action
Similar compounds are often used in peptide synthesis , suggesting that it may interact with proteins or enzymes involved in these processes.
Mode of Action
Based on its structure and the known actions of similar compounds, it may act as a coupling agent in peptide synthesis . This involves forming bonds with amino acids, facilitating their assembly into peptides.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, its stability at room temperature suggests that it may be sensitive to heat .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the acrylic acid moiety: The protected amino compound is then reacted with acryloyl chloride to introduce the acrylic acid functionality. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acrylic acid moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to the corresponding alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the Fmoc group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Substituted derivatives with new functional groups replacing the Fmoc group.
Scientific Research Applications
2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules. The Fmoc group provides a temporary protection for the amino group, allowing for selective reactions at other sites.
Biology: The compound is used in the study of protein structure and function. Peptides synthesized using this compound can be used as probes or inhibitors in biological assays.
Medicine: It is used in the development of peptide-based drugs. The stability and ease of removal of the Fmoc group make it ideal for the synthesis of therapeutic peptides.
Industry: The compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile building block in industrial applications.
Comparison with Similar Compounds
2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid can be compared with other Fmoc-protected amino acids such as:
Fmoc-Lysine: Similar in providing protection to the amino group but with a different side chain.
Fmoc-Phenylalanine: Provides protection to the amino group with a phenyl side chain.
Fmoc-Valine: Protects the amino group with a valine side chain.
Uniqueness: The presence of the acrylic acid moiety in this compound provides additional reactivity compared to other Fmoc-protected amino acids
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,1,10H2,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKJMEPNMBFUQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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